4-(3-(3-Phenylpropanoyl)thiazolidin-2-yl)benzoic acid
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Overview
Description
“4-(3-(3-Phenylpropanoyl)thiazolidin-2-yl)benzoic acid” is a chemical compound that falls under the category of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidine derivatives are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Scientific Research Applications
- Thiazolidinone derivatives, including 4-(3-(3-Phenylpropanoyl)thiazolidin-2-yl)benzoic acid, have shown promising anti-cancer activities . Researchers have explored their potential as cytotoxic agents against various cancer cell lines. Mechanisms of action may involve inhibition of cell proliferation, induction of apoptosis, and interference with tumor angiogenesis.
Anti-Cancer Properties
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have applications in various biological targets .
Mode of Action
Thiazolidin-2,4-dione (tzd) analogues, which are structurally similar to this compound, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .
Biochemical Pathways
Thiazolidine derivatives are known to affect various biochemical pathways due to their diverse biological properties .
Pharmacokinetics
Thiazolidine derivatives have been studied for their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
The synthesis of thiazolidine derivatives has been improved using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .
Future Directions
properties
IUPAC Name |
4-[3-(3-phenylpropanoyl)-1,3-thiazolidin-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-17(11-6-14-4-2-1-3-5-14)20-12-13-24-18(20)15-7-9-16(10-8-15)19(22)23/h1-5,7-10,18H,6,11-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUXTGZELVTEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-Phenylpropanoyl)thiazolidin-2-yl)benzoic acid |
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